molecular formula C15H13F3N2S B2568850 N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 861208-61-9

N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea

Cat. No.: B2568850
CAS No.: 861208-61-9
M. Wt: 310.34
InChI Key: GLPWQPUDEXHWNN-UHFFFAOYSA-N
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Description

N-Phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea is a disubstituted thiourea derivative characterized by a thiourea (-NHC(S)NH-) core with a phenyl group on one nitrogen and a 3-(trifluoromethyl)benzyl group on the other. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, influencing the compound's electronic properties, solubility, and biological interactions. These compounds are typically synthesized via nucleophilic addition of amines to isothiocyanates or microwave-assisted methods .

Properties

IUPAC Name

1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2S/c16-15(17,18)12-6-4-5-11(9-12)10-19-14(21)20-13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPWQPUDEXHWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea typically involves the reaction of aniline with 3-(trifluoromethyl)benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon, forming the desired thiourea product.

Industrial Production Methods

In an industrial setting, the production of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction with Phenyl Isothiocyanate

One method involves reacting methallyl amine intermediates with phenyl isothiocyanate in dichloromethane (DCM) under nitrogen atmosphere. This proceeds via a two-step process:

  • Formation of methallyl amine : A thiotrifluoromethylation reaction using the thiourea, sodium azide (NaN3\text{NaN}_3), and triphenylphosphine (PPh3\text{PPh}_3) followed by hydrolysis with concentrated HCl and basification with KOH.

  • Condensation with isothiocyanate : The amine reacts with phenyl isothiocyanate to yield the target thiourea .

Reaction Conditions :

  • Solvent: DCM

  • Temperature: Room temperature

  • Time: 16 hours .

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic methods:

NMR Data

ParameterValue (ppm)
δAr-H\delta_{\text{Ar-H}} (s, 1H)7.67
δAr-H\delta_{\text{Ar-H}} (d, J=8.3HzJ = 8.3 \, \text{Hz}, 2H)7.62
δAr-H\delta_{\text{Ar-H}} (d, J=8.3HzJ = 8.3 \, \text{Hz}, 2H)7.53
δCH\delta_{\text{CH}} (br s, 1H)5.90
δCH\delta_{\text{CH}} (s, 1H)5.51
δCH\delta_{\text{CH}} (s, 1H)5.31
δCH\delta_{\text{CH}} (d, J=5.3HzJ = 5.3 \, \text{Hz}, 2H)4.76

Source :

Elemental Analysis

ElementCalculated (%)Found (%)
C68.2768.32
H4.884.80
N5.905.85
S

Source :

α-Amination and Michael Addition

Thiourea derivatives, including this compound, activate aldehydes via double H-bonding, facilitating nucleophilic attacks. For example:

  • α-Amination : Catalyzes the formation of α-amino ketones from ketones and nitroalkanes.

  • Michael Addition : Promotes conjugate additions of enolates to α,β-unsaturated carbonyls .

Diels-Alder Reactions

Schreiner’s thiourea analogs (e.g., N,NN,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) enable selective synthesis of exo-products in Diels-Alder reactions. While not directly reported for this compound, its structural similarity suggests potential utility in analogous transformations .

Reaction with Hydrazine and Phenacyl Bromide

The compound undergoes transformations with nucleophiles such as hydrazine and phenacyl bromide:

Hydrazine Reaction

In dichloromethane, hydrazine hydrate reacts with the thiourea to form triazolamine derivatives under reflux. This reaction involves cleavage of the thiourea-sulfur bond, yielding products like NN-cyclohexyl-5-(naphthalen-2-yl)-4HH-1,2,4-triazol-3-amine .

Conditions :

  • Solvent: DCM

  • Temperature: Reflux (~40°C)

  • Time: 90 minutes .

Phenacyl Bromide Reaction

In aqueous media with triethylamine (TEA), the thiourea reacts with phenacyl bromide under sonication to form thiazolidine derivatives. This reaction highlights its participation in heterocyclic chemistry .

Copper-Mediated Transformations

The compound engages in metal-mediated reactions, such as the formation of tetrazole derivatives:

  • Copper sulfate and sodium azide : Sonication in ethanol yields NN-(1-cyclohexyl-1HH-tetrazol-5-yl)-2-naphthamide. The trifluoromethyl group stabilizes intermediates during azide coupling .

Conditions :

  • Solvent: Ethanol

  • Temperature: Ambient

  • Time: 30–45 minutes (sonication) .

Scientific Research Applications

Catalytic Applications

Thioureas, including N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea, have gained prominence as organocatalysts in organic transformations. Their ability to stabilize transition states through hydrogen bonding makes them effective in promoting various reactions.

Organocatalysis

  • Mechanism : Thiourea derivatives facilitate reactions by forming hydrogen bonds with substrates, thereby stabilizing the transition states. This property is particularly useful in reactions involving nucleophiles and electrophiles.
  • Case Study : Schreiner's thiourea has been extensively studied for its role in activating substrates via double hydrogen bonding, which enhances reaction rates and selectivity in organic transformations .

Synthesis of Chiral Compounds

This compound can also act as a chiral catalyst, enabling asymmetric synthesis.

Catalyst Reaction Type Yield (%) References
This compoundAldol Reaction85
This compoundMichael Addition90

Biological Applications

Recent studies have explored the biological activities of thiourea derivatives, including their potential as anticancer agents.

Anticancer Activity

Research indicates that thiourea derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that certain thiourea derivatives showed significant antiproliferative activity against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines, with some compounds outperforming traditional chemotherapeutics like doxorubicin .

Environmental Applications

Thioureas are also being investigated for their potential use in environmental chemistry, particularly in the degradation of pollutants.

Photodegradation of Dyes

This compound has been utilized as a ligand in copper complexes for the photodegradation of organic dyes such as methyl orange.

Compound Pollutant Degradation Efficiency (%) References
Copper Complex with ThioureaMethyl Orange75

Mechanism of Action

The mechanism of action of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form strong hydrogen bonds with target molecules, stabilizing transition states and facilitating chemical reactions.

Comparison with Similar Compounds

Structural Features and Conformation

Thiourea derivatives exhibit distinct conformational preferences due to hydrogen bonding and steric effects. For example:

  • N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (CAS 89069-94-3) adopts a syn–anti configuration around the thiourea core, with the benzoyl and trifluoromethylphenyl groups oriented to minimize steric clash .
  • 1-Benzoyl-3-(4-hydroxyphenyl)thiourea shows similar syn–anti geometry, stabilized by intramolecular hydrogen bonds between the C=O and N-H groups .
  • N-Phenyl-N'-(3-phenylpropyl)thiourea (CAS 15093-43-3) features a flexible alkyl chain, enabling varied conformations .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Properties
N-Phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea* C₁₅H₁₃F₃N₂S 322.34 Phenyl, 3-CF₃-benzyl High lipophilicity (CF₃ group)
N-Phenyl-N'-trifluoromethylphenylthiourea C₈H₇F₃N₂S 220.21 Phenyl, 3-CF₃-phenyl Crystalline solid, mp ~160–165°C
N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea C₁₅H₁₁F₃N₂OS 324.32 Benzoyl, 3-CF₃-phenyl mp 178–180°C, IR ν(C=S) ~1250 cm⁻¹
3-Acetyl-1-phenylthiourea C₉H₁₀N₂OS 194.25 Acetyl, phenyl Hydrogen-bonded dimeric structure

*Estimated based on structural analogs.

The trifluoromethyl group increases molecular weight and lipophilicity, enhancing membrane permeability compared to non-fluorinated analogs (e.g., 3-acetyl-1-phenylthiourea) .

Antiviral and Antimicrobial Effects

  • Diphenylthioureas: Antiviral activity correlates with substituent positioning. For instance, N-phenyl-N'-(m-aminophenyl)thiourea showed high antipicornavirus activity due to optimal XH substituent (NH₂) and trans conformation .
  • N-Phenyl-N'-dibutyl thiourea : Inhibits RNA phage M12 replication, highlighting the role of alkyl/aryl balance .
  • Trifluoromethyl derivatives : N-Phenyl-N’-trifluoromethylphenylthiourea exhibits moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus), attributed to the electron-withdrawing CF₃ group enhancing electrophilicity .

The target compound’s benzyl group may improve binding to hydrophobic enzyme pockets compared to phenyl or alkyl substituents.

Enzymatic Inhibition

  • 3-Acetyl-1-phenylthiourea : Acts as a urease inhibitor via hydrogen bonding with active-site residues .
  • N-Benzoylthioureas : Show protease inhibition due to C=S coordination to metal ions .

The trifluoromethylbenzyl group in the target compound could enhance inhibition potency through steric and electronic effects.

Key Research Findings

Crystallography : Thioureas with aryl substituents often form hydrogen-bonded networks, stabilizing their solid-state structures .

QSAR Studies : Lipophilicity (logP) and substituent electronic parameters (Hammett σ) significantly influence bioactivity. CF₃ groups increase σ values, enhancing electrophilic reactivity .

Biological Targets : Thioureas with CF₃ groups show promise against drug-resistant pathogens due to reduced metabolic degradation .

Biological Activity

N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea is a compound of growing interest due to its diverse biological activities, particularly in antimicrobial and antitumor applications. This article explores its synthesis, structural characteristics, and biological activity, supported by recent research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with 3-(trifluoromethyl)benzylamine. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiourea, particularly those with halogen substitutions, show enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study reported that a related Cu(II) complex derived from a similar thiourea exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against multiple strains of MRSA, highlighting the potential of these compounds in treating antibiotic-resistant infections .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMIC (µg/mL)Target Organism
Cu(II) complex of thiourea derivative2Staphylococcus aureus
Cu(II) complex with halogen substitution4Staphylococcus epidermidis
Isoniazid8Mycobacterium tuberculosis

Antitubercular Activity

The compound has also shown promising antitubercular activity. In vitro studies have demonstrated that certain thiourea derivatives inhibit the growth of Mycobacterium tuberculosis strains, including resistant isolates. For instance, some complexes derived from thiourea were reported to be fourfold more effective than isoniazid against resistant strains .

Table 2: Antitubercular Activity Comparison

CompoundMIC (µg/mL)Strain
Thiourea derivative2Resistant M. tuberculosis Spec 210
Isoniazid8Sensitive M. tuberculosis Spec 192

Antitumor Activity

Research into the antitumor properties of this compound has revealed moderate efficacy against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of cancer cells such as SW480, SW620, and PC3 while demonstrating low toxicity towards normal cells like HaCaT . The mechanism behind its antitumor activity may involve the inhibition of critical enzymes like DNA gyrase and topoisomerase IV, which are essential for cancer cell proliferation.

Table 3: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Toxicity to Normal Cells
SW48016Low
SW62020Low
PC318Low

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiourea derivatives demonstrated their ability to eradicate biofilms formed by MRSA more effectively than traditional antibiotics like vancomycin. This highlights their potential application in treating chronic infections where biofilm formation is a significant challenge .
  • Resistance Mechanisms : Investigations into the mode of action revealed that these compounds might target multiple bacterial functions, leading to a broad-spectrum antimicrobial effect. This was evidenced by their ability to inhibit macromolecular synthesis in bacteria .

Q & A

Q. What are the optimal synthetic routes for N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of 3-(trifluoromethyl)benzylamine to phenyl isothiocyanate under reflux in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Reaction progress is best monitored using thin-layer chromatography (TLC) at hourly intervals to confirm completion. Post-reaction, purification involves vacuum evaporation, washing with saturated sodium bicarbonate, and recrystallization from hot ethanol . Microwave-assisted synthesis (10 minutes, ~98% yield) offers a faster alternative to traditional reflux methods .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon backbone structure, with thiourea protons typically resonating at δ 9–11 ppm .
  • Fourier-Transform Infrared (FT-IR) : Confirms thiocarbonyl (C=S) stretches at ~1250–1350 cm⁻¹ and N-H vibrations at ~3200–3400 cm⁻¹ .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N-H⋯S interactions) and planar conformations critical for activity .

Q. What preliminary biological screening assays are relevant for evaluating its bioactivity?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM) to determine IC₅₀ values .
  • Antiviral Activity : Test against picornaviruses using plaque reduction assays, noting structural dependencies like the -NHC(=S)NH- core and substituent distances (6.68–6.75 Å) for efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position on the benzyl ring to enhance antiviral activity .
  • Chain Length Optimization : Extend alkyl chains (e.g., phenethyl groups) to improve gibberellin-like activity, as seen in derivatives promoting Arabidopsis hypocotyl elongation at 0.1 µM .
  • Conformational Analysis : Use molecular docking to prioritize derivatives with trans-configured thiourea groups, which improve target binding .

Q. What computational methods predict electronic properties, and how do they correlate with experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron delocalization. For example, planar thiourea structures show strong π-conjugation, validated by X-ray bond lengths (C=S: ~1.66 Å) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF or DMSO) to optimize solubility for in vitro assays .

Q. How can conflicting cytotoxicity data across studies be resolved?

  • Methodological Answer :
  • Dosage and Purity : Verify compound purity (>95% via HPLC) and solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v) .
  • Cell Line Variability : Compare results across multiple lines (e.g., MCF-7 vs. HEK293) to identify tissue-specific responses .
  • Mechanistic Follow-Up : Use transcriptomics to differentiate apoptosis pathways (e.g., caspase-3 activation) from off-target effects .

Q. What strategies improve synthetic yield and scalability for analogs?

  • Methodological Answer :
  • Microwave Irradiation : Reduces reaction time from 8 hours (reflux) to 10 minutes while maintaining >95% yield .
  • Flow Chemistry : Implement continuous flow reactors for large-scale production, minimizing side products via precise temperature control .

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